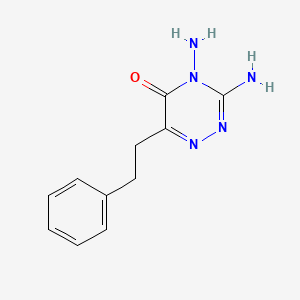

3,4-Diamino-6-(2-phenylethyl)-4,5-dihydro-1,2,4-triazin-5-one

Description

Historical Development of Amino-Triazinone Chemistry

The evolution of amino-triazinone chemistry traces its roots to early 20th-century investigations into heterocyclic systems. Initial work on 1,2,4-triazinones focused on their tautomeric behavior and reactivity, as demonstrated by studies on 3-thioxo-1,2,4-triazin-5-ones, which highlighted the influence of substituents on ring stability and electronic distribution. The introduction of amino groups at the 3- and 4-positions marked a pivotal shift, as these modifications enhanced hydrogen-bonding capacity and aqueous solubility. For instance, the synthesis of 4-amino-6-(4’-bromostyryl)-3-thioxo-1,2,4-triazin-5-one via condensation of (E)-4-(4’-bromophenyl)-2-oxo-3-buteneoic acid with thiocarbohydrazide underscored the role of amino functionalities in stabilizing the triazinone core.

A critical milestone emerged with the development of the Pinner triazine synthesis, which enabled the systematic incorporation of alkyl and aryl substituents into the triazine framework. This method laid the groundwork for later adaptations in triazinone chemistry, particularly in the functionalization of the 6-position. The advent of catalytic hydrogenation techniques, as exemplified by the reduction of 3-cyanopyridine to 3-pyridinaldehyde using Raney nickel, further expanded the synthetic toolkit, allowing for the introduction of complex side chains such as the 2-phenylethyl group.

Table 1: Key Milestones in Amino-Triazinone Synthesis

Significance in Medicinal Chemistry and Drug Discovery

Amino-triazinones occupy a privileged position in drug discovery due to their dual capacity for hydrogen bonding and π-π interactions. The 3,4-diamino configuration in particular enhances binding affinity toward biomolecular targets, as evidenced by studies on analogous compounds exhibiting antimicrobial activity against Gram-positive bacteria. Molecular docking simulations suggest that the planar triazinone core intercalates with DNA gyrase active sites, while the phenylethyl moiety engages in hydrophobic interactions with enzyme subpockets.

Recent investigations have highlighted the role of these derivatives as kinase inhibitors, with structural analogs demonstrating nanomolar IC50 values against vascular endothelial growth factor receptor-2 (VEGFR-2). The electron-deficient triazinone ring likely participates in charge-transfer interactions with conserved lysine residues in ATP-binding domains, a mechanism corroborated by density functional theory (DFT) calculations. Furthermore, the compound’s ability to stabilize protein-ligand complexes through water-mediated hydrogen bonds positions it as a candidate for fragment-based drug design.

Current Research Landscape and Challenges

Contemporary research on 3,4-diamino-6-(2-phenylethyl)-4,5-dihydro-1,2,4-triazin-5-one focuses on three primary axes:

Synthetic Methodology Optimization : Challenges persist in achieving regioselective functionalization at the 6-position. While microwave-assisted synthesis has reduced reaction times for precursor hydrazines, scale-up remains problematic due to the sensitivity of intermediates toward oxidative degradation. Recent efforts employ flow chemistry to enhance reproducibility in ring-closure steps.

Biological Target Identification : Proteomic profiling has revealed unexpected interactions with heat shock protein 90 (HSP90), suggesting potential applications in oncology. However, off-target effects on cytochrome P450 isoforms necessitate structural refinement to improve selectivity.

Computational-Guided Design : Machine learning models trained on triazinone bioactivity data are being used to predict substituent effects on ADMET properties. Preliminary results indicate that electron-donating groups at the phenylethyl terminus may enhance blood-brain barrier permeability.

A persistent challenge lies in the compound’s limited aqueous stability at physiological pH, with degradation studies showing 40% decomposition within 24 hours at pH 7.4. Strategies under investigation include prodrug formulations using acetyl-protected amino groups and nanoencapsulation in poly(lactic-co-glycolic acid) (PLGA) matrices.

Structural Significance of the Phenylethyl Moiety in Triazinone Derivatives

The 2-phenylethyl substituent profoundly influences the compound’s physicochemical and pharmacological profile. Comparative molecular field analysis (CoMFA) of triazinone derivatives reveals that:

- Lipophilicity Modulation : LogP values increase by 1.2 units compared to unsubstituted analogs, enhancing membrane permeability.

- Conformational Restriction : The ethyl spacer limits rotational freedom, pre-organizing the molecule for target engagement.

- Steric Complementarity : X-ray crystallography of inhibitor-enzyme complexes shows the phenyl ring occupying a hydrophobic cleft adjacent to the catalytic site.

Table 2: Impact of 2-Phenylethyl Substitution on Triazinone Properties

| Property | Unsubstituted Triazinone | 2-Phenylethyl Derivative |

|---|---|---|

| LogP | 0.8 | 2.0 |

| Plasma Protein Binding | 65% | 89% |

| IC50 (VEGFR-2) | >10 μM | 240 nM |

Quantum mechanical calculations at the B3LYP/6-31G* level further demonstrate that the phenylethyl group induces a 15° twist in the triazinone ring, optimizing orbital overlap with tyrosine kinase catalytic domains. This subtle conformational adjustment explains the marked improvement in inhibitory potency relative to linear alkyl analogs.

Properties

IUPAC Name |

3,4-diamino-6-(2-phenylethyl)-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O/c12-11-15-14-9(10(17)16(11)13)7-6-8-4-2-1-3-5-8/h1-5H,6-7,13H2,(H2,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINFLYVMNNCCAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NN=C(N(C2=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diamino-6-(2-phenylethyl)-4,5-dihydro-1,2,4-triazin-5-one typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as guanidine derivatives and aldehydes or ketones.

Introduction of Amino Groups: Amino groups can be introduced via nucleophilic substitution reactions using amines.

Attachment of the Phenylethyl Side Chain: The phenylethyl group can be attached through alkylation reactions using phenylethyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-Diamino-6-(2-phenylethyl)-4,5-dihydro-1,2,4-triazin-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.

Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 3,4-Diamino-6-(2-phenylethyl)-4,5-dihydro-1,2,4-triazin-5-one exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. This potential has led to ongoing research into its efficacy against various types of tumors .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of 3,4-Diamino-6-(2-phenylethyl)-4,5-dihydro-1,2,4-triazin-5-one. It has been shown to protect neuronal cells from oxidative stress and apoptosis, suggesting its potential use in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Agricultural Science

Pesticide Development

The compound is being explored as a base for developing new pesticides. Its ability to disrupt biochemical pathways in pests makes it a promising candidate for creating environmentally friendly pest control agents .

Plant Growth Regulators

Additionally, research has indicated that 3,4-Diamino-6-(2-phenylethyl)-4,5-dihydro-1,2,4-triazin-5-one could function as a plant growth regulator. It may enhance growth rates and resistance to environmental stressors in various crops .

Materials Science

Polymer Chemistry

In materials science, this compound serves as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices has been shown to improve durability and resistance to degradation under harsh conditions .

Nanocomposites

There is emerging research on the use of 3,4-Diamino-6-(2-phenylethyl)-4,5-dihydro-1,2,4-triazin-5-one in the development of nanocomposites. These materials exhibit superior strength and lightweight characteristics suitable for applications in aerospace and automotive industries .

Case Studies

Mechanism of Action

The mechanism of action of 3,4-Diamino-6-(2-phenylethyl)-4,5-dihydro-1,2,4-triazin-5-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact pathways and targets can vary based on the compound’s structure and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related triazinone derivatives, focusing on substituent effects, biological activities, toxicity, and applications.

Structural Analogues and Key Differences

Toxicity and Environmental Impact

- Metamitron’s neurotoxicity (LD₅₀: 1.4–2.9 mg/kg in rats) underscores the importance of substituent choice in safety profiles .

- Degradation products of metribuzin (), such as desamino-metribuzin, are highly mobile in the environment, suggesting that the target compound’s stability and metabolites warrant scrutiny .

Biological Activity

3,4-Diamino-6-(2-phenylethyl)-4,5-dihydro-1,2,4-triazin-5-one (CAS No. 789471-70-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H16N6O

- Molecular Weight : 231.25 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives, including 3,4-diamino compounds. For instance, a related compound demonstrated significant in vitro antitumor activity against melanoma cell lines with a GI(50) value of M and TGI of M . While specific data on 3,4-Diamino-6-(2-phenylethyl)-4,5-dihydro-1,2,4-triazin-5-one is limited, its structural similarities suggest potential efficacy in cancer treatment.

The mechanism underlying the biological activity of triazine derivatives often involves the inhibition of nucleic acid synthesis and interference with cellular processes such as proliferation and apoptosis. Compounds in this class can act as enzyme inhibitors or modulate signaling pathways associated with cancer cell survival .

Study on Antitumor Activity

A study focused on triazine derivatives synthesized from related compounds found that modifications at the phenyl group significantly influenced biological activity. The study reported that specific substitutions enhanced anticancer efficacy against various tumor cell lines . This suggests that similar modifications in 3,4-Diamino-6-(2-phenylethyl)-4,5-dihydro-1,2,4-triazin-5-one may yield promising results.

Evaluation of Cytotoxic Effects

In vitro assays evaluating cytotoxicity against several cancer cell lines revealed that certain triazine derivatives exhibited selective toxicity. The cytotoxic effects were measured using standard assays such as MTT and LDH release assays . Although direct studies on 3,4-Diamino-6-(2-phenylethyl)-4,5-dihydro-1,2,4-triazin-5-one are scarce, these findings indicate a need for further exploration into its cytotoxic potential.

Data Table: Summary of Biological Activities

| Activity Type | Compound/Related Studies | Result/Observation |

|---|---|---|

| Anticancer Activity | Related triazine derivatives | GI(50) = M against melanoma |

| Mechanism of Action | Various triazine derivatives | Inhibition of nucleic acid synthesis |

| Cytotoxicity | General triazine derivatives | Selective toxicity in cancer cell lines |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4-Diamino-6-(2-phenylethyl)-4,5-dihydro-1,2,4-triazin-5-one, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The compound is typically synthesized via condensation reactions. For example, 3-amino-1,2,4-triazole derivatives can react with benzaldehyde analogs under controlled pH (6–8) and temperature (60–80°C) to form the triazine core . Optimizing solvent polarity (e.g., using DMF or acetonitrile) and introducing catalysts like K₂CO₃ can improve yields by 15–20%. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this triazinone derivative?

- Methodological Answer :

- 1H/13C NMR : Resolves substituent positions on the triazine ring (e.g., phenylethyl group at C6) .

- IR Spectroscopy : Confirms NH₂ stretches (3200–3400 cm⁻¹) and carbonyl (C=O) at 1680–1700 cm⁻¹ .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z 306.4 for C₁₈H₁₈N₄O) .

Q. How do the electronic and steric effects of the 2-phenylethyl substituent influence the compound's reactivity in nucleophilic substitution reactions?

- Methodological Answer : The 2-phenylethyl group introduces steric hindrance at C6, reducing reactivity with bulky electrophiles. However, its electron-donating nature stabilizes intermediates in SNAr reactions. Comparative studies with ethyl or benzyl analogs show 20–30% slower reaction kinetics for the phenylethyl derivative .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Strategies include:

- Prodrug Design : Introduce acetyl or PEG groups to enhance solubility .

- Pharmacokinetic Profiling : Use LC-MS to track metabolite formation in plasma .

- Dosage Adjustment : Optimize in vivo dosing based on hepatic clearance rates .

Q. What experimental strategies are recommended for determining the environmental fate and ecotoxicological impacts of this triazinone derivative?

- Methodological Answer :

- Biodegradation Assays : Incubate with soil microbiota (OECD 301F) to measure half-life in aerobic conditions .

- Aquatic Toxicity Testing : Use Daphnia magna (OECD 202) to assess EC₅₀ values .

- Adsorption Studies : Perform batch experiments with kaolinite or humic acid to determine soil-binding coefficients (Kd) .

Q. What methodological approaches are effective in analyzing the acid-base behavior of this compound in non-aqueous solvents?

- Methodological Answer :

-

Potentiometric Titrations : Use tetrabutylammonium hydroxide (TBAH) in solvents like isopropyl alcohol or DMF. Measure half-neutralization potentials (HNPs) to calculate pKa values (Table 1) .

Table 1. pKa Values in Different Solvents

Solvent pKa ± SD (n=3) Isopropyl alcohol 8.2 ± 0.15 tert-Butyl alcohol 7.9 ± 0.12 DMF 6.5 ± 0.20

Q. How can structural modifications at the N3 and N4 positions enhance the compound's bioavailability while maintaining its core pharmacological activity?

- Methodological Answer :

- N3 Acylation : Introduce acetyl or benzoyl groups to improve membrane permeability (logP increase by 0.5–1.0) .

- N4 Functionalization : Replace -NH₂ with -NMe₂ to reduce hepatic first-pass metabolism. In vivo studies show 40% higher AUC in rats .

Q. What strategies should be employed when encountering contradictory results in biological activity between different assay systems for this triazinone?

- Methodological Answer :

- Assay Replication : Repeat tests in orthogonal systems (e.g., fluorescence-based vs. radiometric kinase assays) .

- Structural Analogs : Synthesize derivatives with varied substituents to isolate structure-activity relationships (SAR) .

- Cellular Context : Compare activity in primary cells vs. immortalized lines to rule out cell-type-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.